An In-Depth Technical Guide to [2-(4-Fluorophenoxymethyl)phenyl]boronic Acid (CAS 1334325-11-9): Properties, Reactivity, and Applications
An In-Depth Technical Guide to [2-(4-Fluorophenoxymethyl)phenyl]boronic Acid (CAS 1334325-11-9): Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid, a specialized organic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, core reactivity, and significant applications, with a focus on the causality behind its synthetic utility.
Introduction: A Multifunctional Synthetic Intermediate
[2-(4-Fluorophenoxymethyl)phenyl]boronic acid is an organoboron compound distinguished by its unique trifunctional structure: a phenylboronic acid core, a flexible methylene ether linker, and a terminal fluorophenyl group. This strategic combination of moieties makes it a highly valuable intermediate in modern organic synthesis. The boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions.[1][2][3] The inclusion of a fluorine atom—a common bioisostere in medicinal chemistry—can significantly enhance pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity in target molecules.[4] Consequently, this reagent is of considerable interest for constructing complex molecular architectures for pharmaceuticals and advanced materials.
Section 1: Physicochemical and Structural Properties
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. While extensive experimental data for this specific molecule is not widely published, its characteristics can be reliably inferred from the well-documented behavior of its structural components: phenylboronic acid and its fluorinated analogues.
Table 1: Core Properties of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid
| Property | Value / Description | Source / Rationale |
| CAS Number | 1334325-11-9 | [5] |
| IUPAC Name | [2-(4-Fluorophenoxymethyl)phenyl]boronic acid | Derived from structure |
| Molecular Formula | C₁₃H₁₂BFO₃ | [6] |
| Molecular Weight | 246.05 g/mol | Calculated from formula |
| Appearance | Typically a white to off-white powder or crystalline solid. | Based on analogous boronic acids.[1] |
| Melting Point | 216 - 219 °C | This is the melting point for the parent Phenylboronic acid and serves as a reference.[1][7] The larger substituent would likely alter this value. |
| Solubility | Soluble in many polar organic solvents (e.g., THF, Dioxane, DMSO, Ethanol); poorly soluble in nonpolar solvents like hexanes.[1] | Property is characteristic of phenylboronic acids. |
| Chemical Stability | The product is generally chemically stable under standard ambient conditions (room temperature).[7] It is sensitive to strong oxidizing agents and may dehydrate upon heating to form a trimeric anhydride (a boroxine).[8][9] |
Structural and Electronic Insights
[2-(4-Fluorophenoxymethyl)phenyl]boronic acid is a mild Lewis acid, a characteristic feature of boronic acids owing to the electron-deficient, sp²-hybridized boron atom with a vacant p-orbital.[1][2] This acidity is crucial for its reactivity, particularly for the activation required in transmetalation steps of cross-coupling reactions.[10] The presence of the electron-withdrawing fluorine atom on the terminal phenyl ring can subtly influence the electronic properties of the entire molecule, though its effect on the boronic acid moiety is attenuated by the insulating ether linkage. At physiological or basic pH, the boronic acid can exist in equilibrium with its anionic, tetrahedral boronate form, a property that is key to its use in biological sensors.[11]
Section 2: Core Reactivity and Synthetic Utility
The synthetic power of this reagent is overwhelmingly derived from the reactivity of the boronic acid group. It is primarily employed as the organoboron partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of C(sp²)-C(sp²) bonds.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction provides a robust and high-yielding pathway to biaryl and substituted aromatic structures.[9][10] The general mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the coupling partner), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the [2-(4-fluorophenoxymethyl)phenyl] moiety) to the palladium center, displacing the halide. The base (e.g., carbonate, phosphate) is critical as it converts the neutral boronic acid into a more nucleophilic "ate" complex, facilitating the transfer.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst to continue the cycle.[12]
The reaction is highly valued for its mild conditions and exceptional tolerance of a wide variety of functional groups, making it a cornerstone of complex molecule synthesis.[13]
Section 3: A Practical Guide to Application: The Suzuki-Miyaura Cross-Coupling
To translate theory into practice, this section provides a detailed workflow and a representative experimental protocol.
Workflow for Suzuki-Miyaura Cross-Coupling
The following diagram outlines the logical flow of a typical Suzuki-Miyaura coupling experiment, from initial setup to final product characterization.
Caption: Figure 1. Standard workflow for a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on the specific aryl halide substrate.
Objective: To synthesize 2-([1,1'-biphenyl]-2-ylmethoxymethyl)-1-fluoro-4-methoxybenzene via Suzuki-Miyaura coupling of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid and 2-bromo-1,1'-biphenyl.
Reagents & Materials:
-
[2-(4-Fluorophenoxymethyl)phenyl]boronic acid (CAS 1334325-11-9)
-
2-Bromo-1,1'-biphenyl (Aryl Halide)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium Carbonate (K₂CO₃), anhydrous (Base)
-
1,4-Dioxane (Solvent)
-
Deionized Water (Co-solvent)
-
Ethyl Acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Magnesium Sulfate (MgSO₄) (for drying)
-
Silica Gel (for chromatography)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Catalyst & Reagent Preparation (The "Why"):
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1,1'-biphenyl (1.0 mmol, 1.0 eq), [2-(4-Fluorophenoxymethyl)phenyl]boronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The base is crucial for activating the boronic acid to form the boronate "ate" complex required for efficient transmetalation.[10]
-
-
Inerting the System (The "Why"):
-
Seal the flask and subject it to three cycles of vacuum backfill with nitrogen or argon. Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Rationale: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and formation of unwanted side products. Performing the reaction under an inert atmosphere is critical for achieving high yields and reproducibility.
-
-
Solvent Addition and Reaction (The "Why"):
-
To the flask, add degassed 1,4-dioxane (20 mL) and degassed deionized water (5 mL) via syringe.
-
Rationale: A mixed solvent system is often used. Dioxane or toluene solubilizes the organic reagents, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvents removes dissolved oxygen.
-
-
Heating and Monitoring (The "Why"):
-
Fit the flask with a condenser (under inert atmosphere) and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the disappearance of the starting aryl halide.
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate. Reaction monitoring is a self-validating step that prevents premature workup or unnecessary heating, ensuring the reaction goes to completion.
-
-
Workup and Extraction (The "Why"):
-
Once complete, cool the reaction to room temperature. Add deionized water (30 mL) and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Rationale: The aqueous workup removes the inorganic base and salts. Extraction with an organic solvent isolates the desired product. The brine wash removes residual water from the organic phase.
-
-
Purification (The "Why"):
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Rationale: Chromatography is essential to remove unreacted starting materials, catalyst residues, and any side products, ensuring the final product meets the high purity standards required for further research and development.
-
Section 4: Applications in Research and Development
Drug Discovery
The structural motifs accessible using [2-(4-Fluorophenoxymethyl)phenyl]boronic acid are highly relevant to medicinal chemistry.
-
Privileged Scaffolds: The biaryl structures produced via Suzuki coupling are considered "privileged scaffolds" as they appear in numerous biologically active compounds and approved drugs.[13]
-
Fluorine's Role: The 4-fluorophenyl group can enhance drug efficacy by blocking metabolic oxidation at the para-position, increasing binding affinity through favorable electrostatic interactions, and improving membrane permeability.[4]
-
Boronic Acid Drugs: While this reagent is primarily a building block, boronic acids themselves are a class of therapeutics. Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, was the first boronic acid-containing drug approved by the FDA, paving the way for further research into boron-based pharmaceuticals.[2][14]
Materials Science
The fluorinated biaryl compounds synthesized from this reagent have potential applications in materials science. They can serve as core structures for:
-
Liquid Crystals: The rigid, anisotropic nature of biaryl systems is fundamental to the design of liquid crystalline materials.
-
Advanced Polymers & Organic Light-Emitting Diodes (OLEDs): These scaffolds can be incorporated into conjugated polymers for use in electronic and optoelectronic applications.[4][15]
Section 5: Handling, Storage, and Safety
As with all laboratory chemicals, proper handling of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid is essential.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves.[7][8] Avoid generating dust. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent gradual degradation or dehydration.[17] Keep away from strong oxidizing agents, strong acids, and strong bases.[8]
Conclusion
[2-(4-Fluorophenoxymethyl)phenyl]boronic acid, CAS 1334325-11-9, is a sophisticated and highly versatile building block for organic synthesis. Its value lies in the reliable reactivity of the boronic acid moiety in Suzuki-Miyaura cross-coupling, combined with the beneficial physicochemical properties imparted by its fluorinated tail. For researchers in drug discovery and materials science, this reagent provides a direct route to complex, high-value molecular architectures, enabling the continued exploration of new chemical space and the development of next-generation therapeutics and materials.
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- Safety D
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- Suzuki cross-coupling reaction. (2020). YouTube.
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